molecular formula C20H34O4 B1249858 Sclerophytin A

Sclerophytin A

Cat. No. B1249858
M. Wt: 338.5 g/mol
InChI Key: BEAXQAULPSVWQY-QXXRKKQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sclerophytin A is a natural product found in Virgularia juncea and Cladiella pachyclados with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Sclerophytin A has been a subject of interest in organic chemistry, particularly in the field of total synthesis. Gallou et al. (2001) and Paquette et al. (2001) have reported distinct approaches for synthesizing sclerophytin A, highlighting its complex structure and the challenges associated with its synthesis. These studies contribute significantly to the understanding of natural product synthesis and structural analysis of marine metabolites (Gallou et al., 2001; Paquette et al., 2001).

Potential Anticancer Properties

  • Research has explored the potential of sclerophytin A and its analogs as anticancer agents. Joshi et al. (2007) embarked on synthesizing simplified analogs of sclerophytin A, aiming to develop potential anticancer agents. Their study indicated varying degrees of growth inhibitory properties against human carcinoma cell lines, suggesting the potential therapeutic value of sclerophytin A derivatives in cancer treatment (Joshi et al., 2007).

Advances in Organic Synthesis Techniques

  • The study of sclerophytin A has also advanced the field of organic synthesis. Wang et al. (2010) demonstrated a novel stereoconvergent epoxide hydrolysis in their synthesis of sclerophytin A, showcasing innovative techniques in chemical synthesis that have broader applications beyond this specific compound (Wang et al., 2010).

Reassessment of Structural Assignments

  • Paquette (2001) and Clark et al. (2014) have contributed to the reassessment of the structural assignments of sclerophytin A. Their work, involving the re-examination of structural properties through advanced techniques like NMR, has led to revisions in the understanding of sclerophytin A's structure, indicating the dynamic nature of research in natural product chemistry (Paquette, 2001; Clark et al., 2014).

properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(1R,2R,6R,7R,8R,9R,12S,13S)-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,12,13-triol

InChI

InChI=1S/C20H34O4/c1-11(2)13-7-6-12(3)16-14-10-20(5,23)15(21)8-9-19(4,22)18(24-14)17(13)16/h11,13-18,21-23H,3,6-10H2,1-2,4-5H3/t13-,14-,15+,16-,17-,18-,19-,20+/m1/s1

InChI Key

BEAXQAULPSVWQY-QXXRKKQISA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=C)[C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H]([C@@](C[C@H]2O3)(C)O)O)(C)O

Canonical SMILES

CC(C)C1CCC(=C)C2C1C3C(CCC(C(CC2O3)(C)O)O)(C)O

synonyms

sclerophytin A
sclerophytin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sclerophytin A
Reactant of Route 2
Sclerophytin A
Reactant of Route 3
Sclerophytin A
Reactant of Route 4
Sclerophytin A
Reactant of Route 5
Sclerophytin A
Reactant of Route 6
Sclerophytin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.